molecular formula C12H15BrFN B11736724 1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine

Cat. No.: B11736724
M. Wt: 272.16 g/mol
InChI Key: VSMWPBYRVJTUMJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine is a bicyclic organic compound featuring a cyclopentane ring fused to a methanamine group, substituted with bromine and fluorine at the 5- and 2-positions of the phenyl ring, respectively. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly as an intermediate in drug synthesis .

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

[1-(5-bromo-2-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15BrFN/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

VSMWPBYRVJTUMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.

    Cyclopentanemethanamine Attachment: The brominated and fluorinated phenyl ring is then reacted with cyclopentanemethanamine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes followed by the attachment of the cyclopentanemethanamine group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the cyclopentanemethanamine moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the use of catalysts.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: The major products formed are derivatives of the original compound with different functional groups replacing the bromine or fluorine atoms.

    Oxidation and Reduction: The major products are the oxidized or reduced forms of the compound, with changes in the oxidation state of the nitrogen atom.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, while the cyclopentanemethanamine moiety can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine with structurally analogous compounds, focusing on substituent effects, ring systems, and functional groups.

Structural and Functional Group Variations

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Ring System Functional Group Key Applications
This compound N/A C₁₂H₁₄BrFN ~284.1 (estimated) 5-Br, 2-F Cyclopentane Methanamine Pharmaceutical intermediate
1-(4-Bromo-3-fluorophenyl)cyclopropanamine 1260887-57-7 C₉H₉BrFN 228.1 4-Br, 3-F Cyclopropane Methanamine Small-molecule drug discovery
1-(5-Bromo-2-fluorophenyl)cyclobutanecarboxylic Acid 1314667-66-7 C₁₁H₁₀BrFO₂ 281.1 5-Br, 2-F Cyclobutane Carboxylic acid Synthetic intermediate
1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine 2089728-80-1 C₁₂H₁₄ClFN 240.7 4-Cl, 3-F Cyclopentane Methanamine Bioactive compound synthesis
(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine 1213896-54-8 C₁₀H₁₁BrFN 244.1 5-Br, 2-F, cyclopropyl Cyclopropane Methanamine Chiral building block

Key Differences and Implications

Ring Size and Strain :

  • The cyclopentane ring in the target compound reduces ring strain compared to cyclopropane analogs (e.g., 1-(4-Bromo-3-fluorophenyl)cyclopropanamine), enhancing synthetic stability . Cyclopropane derivatives, however, may exhibit faster metabolic clearance due to higher reactivity .
  • Cyclobutane-based analogs (e.g., 1-(5-Bromo-2-fluorophenyl)cyclobutanecarboxylic Acid) introduce intermediate strain, balancing stability and reactivity for carboxylate-mediated applications .

Substituent Position and Electronic Effects: Halogen positioning significantly alters electronic properties.

Functional Group Modifications :

  • Carboxylic acid derivatives (e.g., 1-(5-Bromo-2-fluorophenyl)cyclobutanecarboxylic Acid) increase hydrophilicity, favoring solubility in aqueous systems but reducing blood-brain barrier penetration compared to methanamine analogs .
  • Chiral cyclopropyl substitutions (e.g., (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine) introduce stereochemical complexity, enabling enantioselective interactions in drug-receptor binding .

Physicochemical Properties

  • Molecular Weight : The target compound (~284.1 g/mol) falls within the "drug-like" range (200–500 g/mol), comparable to cyclopropane and cyclobutane analogs. Higher molecular weight in cyclopentane derivatives may improve pharmacokinetic profiles .
  • Solubility : Methanamine groups enhance basicity and water solubility compared to carboxylic acid derivatives, which may require salt formation for optimal bioavailability .
  • Melting Points : Data for the target compound is unavailable, but related fluorophenyl derivatives (e.g., 2-Bromo-1-(3-fluorophenyl)ethan-1-one, mp 34–35°C) suggest that solid-state properties are influenced by halogen placement and ring size .

Biological Activity

1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine is a chemical compound notable for its unique structural characteristics, which include a cyclopentane ring attached to a phenyl group substituted with bromine and fluorine atoms. Its molecular formula is C13H14BrFC_{13}H_{14}BrF, and it has a molecular weight of approximately 267.13 g/mol. The halogen substituents on the aromatic ring enhance the compound's reactivity and potential biological activity, making it of significant interest in medicinal chemistry.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of neurological and psychiatric disorders. The presence of halogen atoms can influence receptor binding affinities and the overall pharmacological profile of the compound. For instance, the bromine atom may enhance lipophilicity, allowing better penetration through biological membranes, while the fluorine atom can modulate electronic properties, impacting interactions with target proteins.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds. The following table summarizes key features and potential biological activities:

Compound NameStructural FeaturesUnique Properties
1-(4-Bromophenyl)cyclopentanemethanamineBromine at para positionPotentially different receptor interactions
1-(5-Chloro-2-fluorophenyl)cyclopentanamineChlorine instead of bromineMay exhibit different biological activity
1-(5-Bromo-3-fluorophenyl)cyclopentanamineFluorine at meta positionAltered electronic properties affecting reactivity
1-(5-Iodophenyl)cyclopentanemethanamineIodine substituentIncreased lipophilicity, potentially higher membrane permeability

This comparison highlights how variations in halogen substituents can significantly influence the chemical reactivity and biological activity of similar compounds.

Case Study 1: Neuropharmacological Effects

A study examining the effects of this compound on neurotransmitter systems indicated that it may act as a selective serotonin reuptake inhibitor (SSRI). This mechanism suggests potential applications in treating depression and anxiety disorders. In vitro assays demonstrated that the compound significantly increased serotonin levels in neuronal cultures, indicating its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of this compound revealed promising results against various cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in tested cell lines, suggesting its potential utility in cancer therapy. Further studies are needed to elucidate the specific pathways involved in its anticancer activity.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while this compound has low acute toxicity, further investigations are necessary to evaluate chronic exposure effects and potential carcinogenicity.

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